
3-(3,4,5,6-tetrahydropyridin-2-yl)pyridine Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(3,4,5,6-tetrahydropyridin-2-yl)pyridine Dihydrochloride” is a chemical compound with the CAS Number: 133381-79-0 . Its IUPAC name is 1,4,5,6-tetrahydro-2,3’-bipyridine dihydrochloride . The molecular weight of this compound is 233.14 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12N2.2ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;;/h3-6,8,12H,1-2,7H2;2*1H . This indicates that the compound consists of a pyridine ring attached to a tetrahydropyridine ring, with two chloride ions associated with it.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, the boiling point and other specific physical and chemical properties are not available in the retrieved data.Aplicaciones Científicas De Investigación
Fascinating Variability in Chemistry and Properties
The review by Boča, Jameson, and Linert (2011) explores the chemistry of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole), highlighting their diverse properties such as magnetic, spectroscopic, and biological activities. This variability suggests potential research applications for similar pyridine derivatives in developing novel materials with specific magnetic or biological functions M. Boča, R. Jameson, W. Linert, 2011.
Hybrid Catalysts in Organic Synthesis
Parmar, Vala, and Patel (2023) discuss the significance of hybrid catalysts in synthesizing pyranopyrimidine scaffolds, key precursors in medicinal chemistry. The versatility of these scaffolds, including the pyridine moiety, indicates the role of pyridine derivatives in facilitating the synthesis of complex organic molecules, potentially including 3-(3,4,5,6-tetrahydropyridin-2-yl)pyridine Dihydrochloride Mehul P. Parmar, Ruturajsinh M. Vala, H. Patel, 2023.
Pyrrolidine in Drug Discovery
Li Petri et al. (2021) review the application of the pyrrolidine ring, highlighting its widespread use in medicinal chemistry to obtain compounds for treating human diseases. Given the structural relationship, research on pyrrolidine and its derivatives could provide insights into the applications of related pyridine compounds in drug discovery Giovanna Li Petri, M. V. Raimondi, V. Spanò, Ralph Holl, P. Barraja, A. Montalbano, 2021.
Medicinal Importance of Pyridine Derivatives
Abu-Taweel et al. (2022) detail the biological activities of pyridine derivatives, including antifungal, antibacterial, and anticancer activities. This review underscores the potential of pyridine derivatives, like this compound, in developing new therapeutic agents and chemosensors Gasem Mohammad Abu-Taweel, M. Ibrahim, Sikandar Khan, H. M. Al-Saidi, Meshal Alshamrani, F. Alhumaydhi, Salman S. Alharthi, 2022.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Propiedades
IUPAC Name |
3-(2,3,4,5-tetrahydropyridin-6-yl)pyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.2ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;;/h3-4,6,8H,1-2,5,7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHIGJFEINFTBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN=C(C1)C2=CN=CC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-phenylbutan-1-one](/img/structure/B2683433.png)
![(3R,6S)-6-Cyclobutyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B2683434.png)
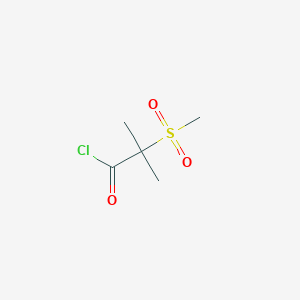
![tert-Butyl 5-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2683438.png)

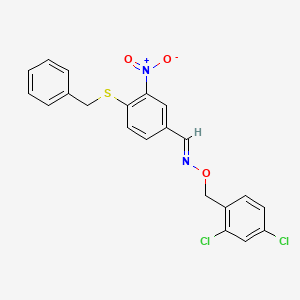
![{[4-Ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}(2-pyridylmethyl)amine](/img/structure/B2683443.png)
![2,3-bis(4-methoxyphenyl)-1-oxo-N-[[3-(trifluoromethyl)phenyl]methyl]-3,4-dihydroisoquinoline-4-carboxamide](/img/structure/B2683444.png)
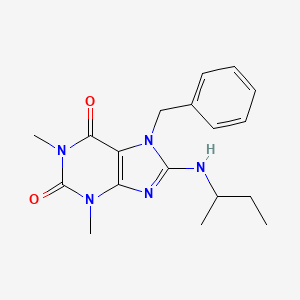
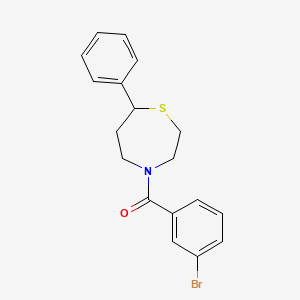
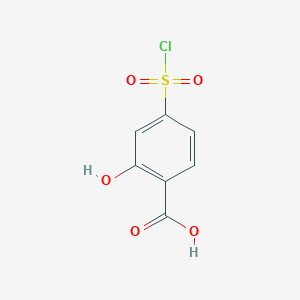

![(E)-3-(2-chlorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2683454.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea](/img/structure/B2683456.png)